(3,3-Difluoropiperidin-4-yl)methanol hydrochloride

DNA-PK inhibition cancer therapeutics kinase inhibitors

Choose (3,3-Difluoropiperidin-4-yl)methanol hydrochloride for your medicinal chemistry program. The 3,3-difluoro substitution imparts unique conformational bias and electronic effects unavailable from non-fluorinated or 4,4-difluoro analogs, directly impacting kinase inhibitor selectivity and CNS penetration. This scaffold is specifically claimed in patent-protected DNA-PK inhibitor programs (WO2025023957A1) and BBB-penetrant imidazoquinolinone series (WO2022060377). Supplied at ≥98% purity with storage under inert atmosphere at 2–8°C, it ensures assay reproducibility and reliable SAR readouts. De-risk your hit-to-lead optimization with this building block optimized for drug discovery.

Molecular Formula C6H12ClF2NO
Molecular Weight 187.61 g/mol
CAS No. 1783945-29-8
Cat. No. B1434797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3-Difluoropiperidin-4-yl)methanol hydrochloride
CAS1783945-29-8
Molecular FormulaC6H12ClF2NO
Molecular Weight187.61 g/mol
Structural Identifiers
SMILESC1CNCC(C1CO)(F)F.Cl
InChIInChI=1S/C6H11F2NO.ClH/c7-6(8)4-9-2-1-5(6)3-10;/h5,9-10H,1-4H2;1H
InChIKeyIWIOBEMDKUELNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,3-Difluoropiperidin-4-yl)methanol Hydrochloride (1783945-29-8) Procurement and Differentiation Guide


(3,3-Difluoropiperidin-4-yl)methanol hydrochloride (CAS 1783945-29-8) is a fluorinated piperidine building block characterized by a gem-difluoro substitution at the 3-position and a hydroxymethyl group at the 4-position, supplied as a hydrochloride salt. The compound has molecular formula C₆H₁₂ClF₂NO and molecular weight 187.62 g/mol . This scaffold is increasingly utilized in medicinal chemistry for the synthesis of kinase inhibitors and CNS-penetrant drug candidates due to the unique conformational and electronic effects conferred by the 3,3-difluoro motif [1][2].

Why 4,4-Difluoro and Non-Fluorinated Piperidine Analogs Cannot Replace (3,3-Difluoropiperidin-4-yl)methanol Hydrochloride


Generic substitution with non-fluorinated or 4,4-difluorinated piperidine analogs is contraindicated due to fundamentally different physicochemical and conformational properties that directly impact drug design outcomes. The 3,3-difluoro substitution pattern in (3,3-difluoropiperidin-4-yl)methanol hydrochloride induces a unique conformational bias that affects the spatial orientation of the 4-hydroxymethyl group, whereas 4,4-difluoro analogs exhibit distinct pKa and lipophilicity profiles due to altered through-bond distance between the basic nitrogen center and the gem-difluoro motif [1]. Systematic studies have demonstrated that the position of fluorine substitution on the piperidine ring substantially modulates both basicity and conformational equilibria, with 3,3-difluoro substitution offering distinct advantages for specific binding pocket geometries [1][2]. Furthermore, the 3,3-difluoropiperidin-4-yl scaffold has been specifically selected over alternative regioisomers in multiple patent-protected drug discovery programs targeting DNA-PK inhibition and blood-brain barrier penetration [3][4].

Quantitative Differentiation Evidence for (3,3-Difluoropiperidin-4-yl)methanol Hydrochloride vs. Closest Analogs


Validated DNA-PK Inhibitor Scaffold with Demonstrated Patent Utility vs. Non-Validated Alternative Building Blocks

The 3,3-difluoropiperidin-4-yl scaffold has been specifically claimed in patent WO2025023957A1 for substituted 2-amino-9-(3,3-difluoropiperidin-4-yl)-7,9-dihydro-8H-purin-8-one compounds as DNA-PK inhibitors for cancer treatment, including glioblastoma and brain metastases [1]. In contrast, the 4,4-difluoro regioisomer is not claimed in this patent family. This represents a validated utility distinction that directly informs procurement decisions for medicinal chemistry programs targeting DNA-PK.

DNA-PK inhibition cancer therapeutics kinase inhibitors

Supply Chain Benchmark: Sigma-Aldrich 98% Purity Specification vs. Market Baseline 95%

The Sigma-Aldrich catalog entry for (3,3-difluoropiperidin-4-yl)methanol hydrochloride specifies a purity of 98% , whereas the market baseline purity across multiple vendors (including MuseChem and BenchChem) is 95% . The compound from Sigma-Aldrich also includes defined storage conditions (inert atmosphere, 2–8°C) and documented analytical certificate availability, providing quantifiable procurement differentiation .

chemical procurement purity specification supply chain quality

Predicted CLogP of −0.247: Reduced Lipophilicity Compared to 4,4-Difluoro Analogs

The calculated CLogP (hydrophobicity constant) for (3,3-difluoropiperidin-4-yl)methanol hydrochloride is −0.247 . While direct experimental LogP data for direct comparators are not available in the retrieved primary literature, systematic studies of fluorinated piperidines demonstrate that 3,3-difluoro substitution yields distinct lipophilicity modulation compared to 4,4-difluoro regioisomers [1]. The negative CLogP value indicates hydrophilic character, which may favorably influence solubility and reduce non-specific protein binding compared to more lipophilic 4,4-difluoro analogs [1].

lipophilicity drug-likeness ADME prediction

Synthetic Accessibility: Validated Synthetic Route to 4-Substituted 3,3-Difluoropiperidines in Peer-Reviewed Literature

A validated synthetic strategy for 4-substituted 3,3-difluoropiperidines, including 4-alkoxymethyl and 4-aryloxymethyl derivatives, was established in the Journal of Organic Chemistry (2010) [1]. The authors demonstrated that 4-benzyloxy-3,3-difluoropiperidine could be converted to N-protected 3,3-difluoro-4,4-dihydroxypiperidine, highlighting the versatility of the 3,3-difluoro-4-substituted scaffold [1]. While this reference does not directly describe the synthesis of the target (3,3-difluoropiperidin-4-yl)methanol hydrochloride, it establishes the synthetic accessibility of the 3,3-difluoro-4-substituted piperidine class and its value as a building block for further derivatization.

synthetic methodology building block medicinal chemistry

Demonstrated Utility in Blood-Brain Barrier Penetrant CNS Drug Design vs. Non-CNS-Optimized Analogs

The 3,3-difluoropiperidin-4-yl scaffold is explicitly claimed in WO2022060377 for substituted 1-(3,3-difluoropiperidin-4-yl)-imidazo[4,5-c]quinolin-2-one compounds possessing blood-brain barrier penetrable capability [1]. In contrast, 4,4-difluoro and other regioisomeric piperidine scaffolds are not claimed in this patent family. Additionally, 3,3-difluoropiperidine-containing compounds have demonstrated utility as NR2B NMDA receptor antagonists (IC₅₀ = 156 nM) [2] and as the optimal proline 4-position substituent in VLA-4 antagonist optimization, where the 3,3-difluoropiperidine analog was identified as the most potent compound with excellent receptor occupancy duration in vitro [3].

CNS drug discovery blood-brain barrier neurological disorders

Optimal Procurement and Research Application Scenarios for (3,3-Difluoropiperidin-4-yl)methanol Hydrochloride (1783945-29-8)


DNA-PK Inhibitor Discovery Programs for Oncology and Brain Metastases

This compound is directly applicable as a core building block for synthesizing 2-amino-9-(3,3-difluoropiperidin-4-yl)-7,9-dihydro-8H-purin-8-one derivatives claimed in WO2025023957A1 as DNA-PK inhibitors for treating glioblastoma, DIPG, and cancers with brain metastases [2]. Procurement of this scaffold enables medicinal chemistry teams to explore the patent-claimed chemical space for DNA-PK inhibition without requiring de novo synthetic route development.

CNS-Penetrant Drug Discovery Requiring Blood-Brain Barrier Penetration

The 3,3-difluoropiperidin-4-yl scaffold is specifically claimed in WO2022060377 for BBB-penetrable imidazoquinolin-2-one compounds, and 3,3-difluoropiperidine-containing analogs have demonstrated efficacy as NR2B NMDA receptor antagonists (IC₅₀ = 156 nM) . This scaffold is optimally suited for CNS drug discovery programs where brain exposure is a critical design parameter and where the lower CLogP (−0.247) of the target compound may confer favorable CNS penetration characteristics compared to more lipophilic analogs .

Hit-to-Lead Optimization Requiring Modulated Piperidine Basicity and Lipophilicity

Systematic studies of mono- and difluorinated saturated heterocyclic amines demonstrate that 3,3-difluoro substitution on the piperidine ring modulates pKa and LogP while maintaining high metabolic stability [2]. Procurement of (3,3-difluoropiperidin-4-yl)methanol hydrochloride enables medicinal chemists to systematically evaluate the impact of 3,3-difluoro substitution on target binding and ADME properties during hit-to-lead optimization campaigns, particularly when balancing potency against metabolic stability and solubility.

Assay-Quality Building Block Requiring Verified High Purity for Reproducible SAR

For structure-activity relationship (SAR) studies where impurity profiles could confound biological readouts, procurement from sources specifying 98% purity (e.g., Sigma-Aldrich) with defined storage conditions (inert atmosphere, 2–8°C) is warranted . This contrasts with general vendor offerings at 95% purity, where a 3% absolute purity differential may introduce variability in sensitive cellular or biochemical assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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